6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid
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Overview
Description
6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a propan-2-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often employ similar reaction conditions to those used in laboratory-scale synthesis but are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds. These products are often characterized by spectroscopic methods such as NMR and IR spectroscopy .
Scientific Research Applications
6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 6-methylpyridine-2-carboxylic acid and other pyridine derivatives with various substituents.
Comparison
Compared to similar compounds, 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid is unique due to the presence of the propan-2-yloxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-6(2)16-11(15)9-8(10(13)14)5-4-7(3)12-9/h4-6H,1-3H3,(H,13,14) |
InChI Key |
XVRGQPCZWPXAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)OC(C)C |
Origin of Product |
United States |
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